molecular formula C11H16ClN3O B2479992 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2200496-93-9

2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

Cat. No. B2479992
M. Wt: 241.72
InChI Key: DTNGKFFZGRDFGT-UHFFFAOYSA-N
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Description

2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, also known as JNJ-40411813, is a novel compound with potential therapeutic applications in the field of neuroscience. This compound belongs to the class of cyclopentane derivatives and has been developed as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2).

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds similar to 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine have been synthesized and evaluated for their biological activities, including insecticidal, antimicrobial, and antitumor effects. Studies have revealed that these compounds exhibit promising activity against various pathogens and cancer cell lines:

  • Insecticidal and Antibacterial Potential : Pyrimidine linked heterocyclic compounds have shown significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
  • Antitumor Activities : N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives exhibited noticeable antitumor activities, indicating their potential in cancer treatment (De-qing, 2011).
  • Antimicrobial Activity of Formamidine Derivatives : Formamidine derivatives of 2-chloropyrimidin-4-yl showed promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
  • Synthesis and Biological Activity of Bromo-Chloropyrimidin Derivatives : Novel bromo-chloropyrimidin derivatives have been synthesized and exhibited significant antimicrobial activity against tested bacterial and fungal strains (Ranganatha et al., 2018).

Crystal Structure and Synthesis

The synthesis and crystal structure of various pyrimidine derivatives have been studied, offering insights into their potential applications in scientific research:

  • Crystal Structure of Triazolo[1,5-a]pyrimidin : The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was elucidated, revealing inversion dimers via N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).
  • Antimicrobial Evaluation of Polyheterocyclic Systems : Cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines exhibited pronounced antimicrobial properties, with structure-activity relationship studies highlighting the role of specific substituents (Sirakanyan et al., 2021).

properties

IUPAC Name

2-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNGKFFZGRDFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

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